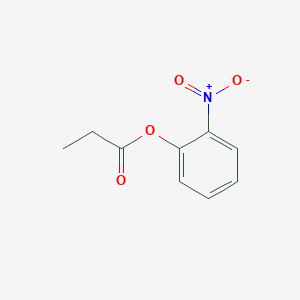
2-Nitrophenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl propanoate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl propanoate typically involves the esterification of 2-nitrophenol with propanoic acid or its derivatives. One common method is the reaction of 2-nitrophenol with propanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form 2-nitrophenol and propanoic acid under acidic or basic conditions.
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Nucleophilic Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Reduction: 2-Aminophenyl propanoate.
Hydrolysis: 2-Nitrophenol and propanoic acid.
Nucleophilic Substitution: Various substituted phenyl propanoates.
Scientific Research Applications
2-Nitrophenyl propanoate finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-nitrophenyl propanoate exerts its effects depends on the specific reaction or application. For instance, in enzymatic reactions, the compound may act as a substrate that undergoes transformation by the enzyme’s active site. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed by esterases.
Molecular Targets and Pathways:
Enzymes: Esterases, reductases.
Pathways: Redox reactions, hydrolysis, and nucleophilic substitution pathways.
Comparison with Similar Compounds
2-Nitrophenyl acetate: Similar structure but with an acetate ester instead of propanoate.
2-Nitrophenyl butanoate: Similar structure but with a butanoate ester.
2-Nitrophenyl methanoate: Similar structure but with a methanoate ester.
Uniqueness: 2-Nitrophenyl propanoate is unique due to its specific ester group, which influences its reactivity and applications. The propanoate ester provides distinct chemical properties compared to other esters, making it suitable for specific synthetic and industrial applications.
Properties
CAS No. |
19686-49-8 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2-nitrophenyl) propanoate |
InChI |
InChI=1S/C9H9NO4/c1-2-9(11)14-8-6-4-3-5-7(8)10(12)13/h3-6H,2H2,1H3 |
InChI Key |
VFRSWGDYQQLJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


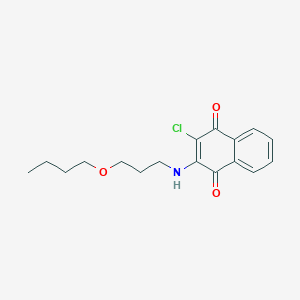


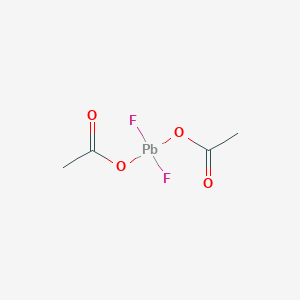
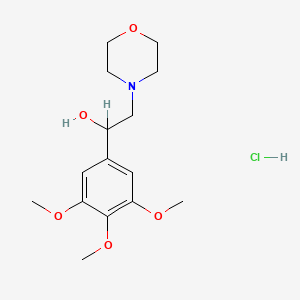
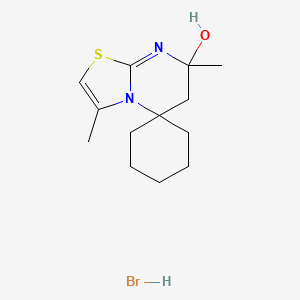
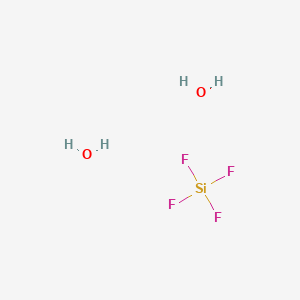
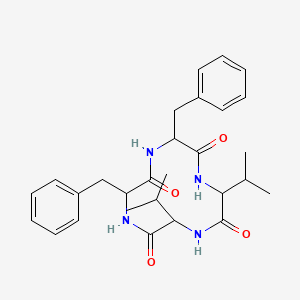
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
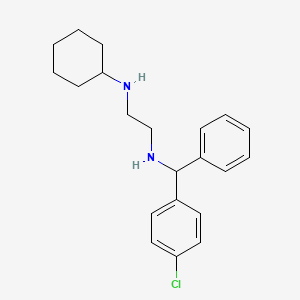
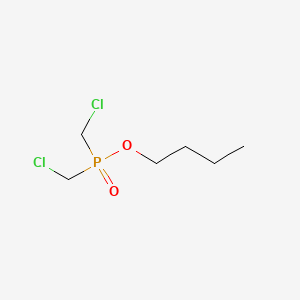
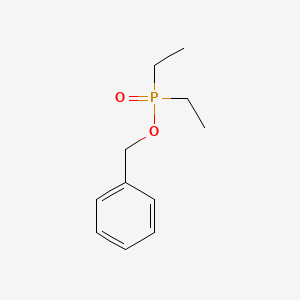
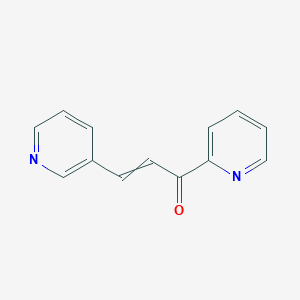
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
